The Core Fundamentals of NH2-Mpaa-noda Chelator for Radiolabeling: An In-depth Technical Guide
The Core Fundamentals of NH2-Mpaa-noda Chelator for Radiolabeling: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the rapidly advancing field of nuclear medicine and molecular imaging, the development of robust and efficient radiolabeling strategies is paramount. The bifunctional chelator, NH2-Mpaa-noda, also known as NODA-MPAA, has emerged as a significant tool for the stable incorporation of radionuclides, particularly Aluminum-18F (Al¹⁸F), into biomolecules for Positron Emission Tomography (PET) imaging. This technical guide provides a comprehensive overview of the fundamental principles, experimental protocols, and key data associated with the use of NH2-Mpaa-noda in radiolabeling.
NH2-Mpaa-noda is characterized by a 1,4,7-triazacyclononane-1,4-diacetate (NODA) motif, which provides a high-affinity binding site for trivalent metal ions, and a methyl phenyl acetic acid (MPAA) backbone that includes an amine functional group (NH2) for covalent attachment to targeting vectors such as peptides and antibodies.[1][2][3][4][5] Its pentadentate nature allows for the formation of stable octahedral complexes with the [Al¹⁸F]²⁺ cation, a key advantage for in vivo applications.[6]
Quantitative Data Summary
The efficiency and stability of radiolabeling with NH2-Mpaa-noda are critical parameters for its successful application. The following tables summarize key quantitative data from various studies, providing a comparative overview of radiolabeling conditions, yields, and the stability of the resulting radiocomplexes.
| Chelator/Conjugate | Radionuclide | Reaction Conditions | Radiochemical Yield (RCY) | Specific Activity | Reference |
| NH2-Mpaa-noda (NODA*) | Al¹⁸F | 100 °C, 30 min | 80% | Not Reported | [7] |
| NH2-Mpaa-noda | Al¹⁸F | 101 °C, 15 min, in saline | 6.9% | Not Reported | [8] |
| NH2-Mpaa-noda | Al¹⁸F | 101 °C, 15 min, with ethanol co-solvent | 52.8% | Not Reported | [8] |
| Al(OH)(NODA-MPAA) | Al¹⁸F | 101 °C, 15 min, in saline | 29.6% | Not Reported | [8] |
| Al(OH)(NODA-MPAA) | Al¹⁸F | 101 °C, 15 min, with ethanol co-solvent | 63.9% | Not Reported | [8] |
| IMP485 (NODA-MPAA-peptide) | Al¹⁸F | Aqueous conditions | ~24% | Not Reported | [8] |
| IMP485 (NODA-MPAA-peptide) | Al¹⁸F | With ethanol co-solvent | 75-90% | Not Reported | [8] |
| Al(OH)(IMP485) | Al¹⁸F | 105 °C, 15 min, with ethanol co-solvent | 72.3% | 1.28 Ci/µmol | [8] |
| NODA-MPAEM | Al¹⁸F | 105-109 °C, 15 min, with acetonitrile | 80% | Not Reported | [9] |
| Radiocomplex | Stability Assay | Conditions | Results | Reference |
| Al¹⁸F(IMP485) | Human Serum Stability | 37 °C, 4 h | No evidence of defluorination | [8] |
| [¹⁸F]AlF-PSMA-11 | Stability in Water | Post-purification | 64.5% RCP (initial), 52.7% RCP (2 h) | [6] |
| [¹⁸F]AlF-PSMA-11 | Stability in 25 mM NH₄OAc (pH 6.9) | Post-purification | 94.7% RCP (2 h) | [6] |
Experimental Protocols
I. Al¹⁸F Radiolabeling of NH2-Mpaa-noda (Two-Step Approach)
This protocol is based on the methodology described by Kang et al. (2021), which involves the pre-coordination of aluminum followed by radiolabeling with [¹⁸F]fluoride.[7][10]
A. Materials and Reagents:
-
NH2-Mpaa-noda (NODA*)
-
Aluminum chloride (AlCl₃) in 0.05 M HCl
-
Ammonium acetate buffer (3 M, pH 4.5)
-
No-carrier-added (n.c.a.) [¹⁸F]fluoride in 0.9% NaCl solution
-
Ethanol
-
Water for Injection (WFI)
-
HPLC system with a radioactivity detector
-
Solid-phase extraction (SPE) cartridges (e.g., C18)
B. Protocol:
-
Preparation of the [Al(OH)(NODA)] Precursor:*
-
In a reaction vial, combine 600 nmol of NH2-Mpaa-noda (dissolved in 300 µL of water) with 740 nmol of AlCl₃ solution.
-
Add 10 µL of 3 M ammonium acetate buffer to adjust the pH to approximately 4.1.
-
Heat the reaction mixture at 100 °C for 20 minutes.
-
Purify the resulting [Al(OH)(NODA*)] complex using HPLC.
-
Verify the structure of the precursor via mass spectrometry.
-
-
Radiolabeling with [¹⁸F]Fluoride:
C. Purification:
-
Purify the resulting [¹⁸F][AlF(NODA*)] complex using solid-phase extraction (SPE).
D. Quality Control:
-
Determine the radiochemical yield (RCY) and radiochemical purity (RCP) using analytical HPLC with a radioactivity detector. The retention times of the labeled and unlabeled complexes are expected to be very similar.[7]
II. Conjugation of NH2-Mpaa-noda to Peptides and Antibodies
The primary amine group on the MPAA backbone of NH2-Mpaa-noda allows for its conjugation to biomolecules through various standard bioconjugation techniques. One common method involves the use of N-hydroxysuccinimide (NHS) esters.
A. Materials and Reagents:
-
NH2-Mpaa-noda
-
Peptide or antibody with a suitable functional group (e.g., carboxylic acid)
-
N,N'-Dicyclohexylcarbodiimide (DCC) or other carbodiimide coupling agent
-
N-Hydroxysuccinimide (NHS)
-
Anhydrous Dimethylformamide (DMF)
-
Phosphate-buffered saline (PBS)
-
Size-exclusion chromatography (SEC) columns
B. Protocol for Peptide Conjugation:
-
Activation of the Peptide's Carboxyl Group:
-
Dissolve the peptide in anhydrous DMF.
-
Add equimolar amounts of DCC and NHS to the peptide solution to form the NHS-ester activated peptide.
-
Stir the reaction at room temperature for several hours to overnight.
-
-
Conjugation to NH2-Mpaa-noda:
-
Dissolve NH2-Mpaa-noda in DMF.
-
Add the activated peptide solution to the NH2-Mpaa-noda solution.
-
Allow the reaction to proceed at room temperature for several hours.
-
-
Purification:
-
Purify the resulting peptide-NODA conjugate using preparative HPLC or SEC to remove unreacted starting materials and byproducts.
-
Note: For antibodies, site-specific conjugation methods are often preferred to maintain immunoreactivity.[11] This can involve targeting specific amino acid residues (e.g., cysteine or lysine) or using enzymatic approaches.
Visualizations
Experimental Workflow for Radiolabeling
References
- 1. researchgate.net [researchgate.net]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. glpbio.com [glpbio.com]
- 5. NH2-MPAA-NODA - www.chematech-mdt.com [chematech-mdt.com]
- 6. A Comprehensive Review of Non-Covalent Radiofluorination Approaches Using Aluminum [18F]fluoride: Will [18F]AlF Replace 68Ga for Metal Chelate Labeling? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Labelling via [Al18F]2+ Using Precomplexed Al-NODA Moieties - PMC [pmc.ncbi.nlm.nih.gov]
- 8. High-Yielding Aqueous 18F-Labeling of Peptides via Al18F chelation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Radiofluorination using aluminum-fluoride (Al18F) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Affinity-Based Methods for Site-Specific Conjugation of Antibodies - PMC [pmc.ncbi.nlm.nih.gov]
